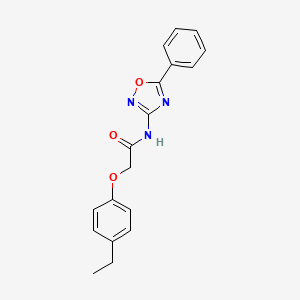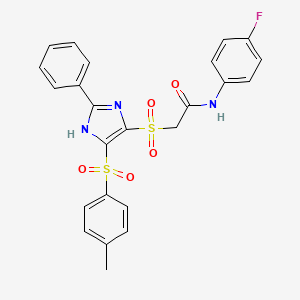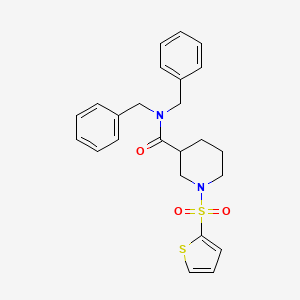![molecular formula C20H26N4O2 B11334320 1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}propan-1-one](/img/structure/B11334320.png)
1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}propan-1-one
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}propan-1-one is a complex organic compound with a molecular formula of C20H26N4O2
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}propan-1-one typically involves the condensation of 2-(1H-benzimidazol-2-yl)pyrrolidine with 2-oxo-2-pyrrolidineethanol under controlled conditions. The reaction is usually carried out in the presence of a suitable catalyst and solvent, such as acetic acid or ethanol, at elevated temperatures to facilitate the formation of the desired product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving multiple purification steps such as recrystallization or chromatography to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}propan-1-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Sodium hydride in dimethyl sulfoxide (DMSO).
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids, while reduction could produce alcohols or amines .
Scientific Research Applications
1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}propan-1-one has several applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as a biochemical probe.
Medicine: Explored for its pharmacological properties, including potential anticancer and antimicrobial activities.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}propan-1-one involves its interaction with specific molecular targets, such as enzymes or receptors. The benzimidazole core is known to bind to various biological targets, potentially inhibiting their activity. This interaction can modulate biochemical pathways, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
- 1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}ethanone
- 1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}butanone
- 1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}pentanone
Uniqueness
1-{2-[1-(2-Oxo-2-pyrrolidinylethyl)benzimidazol-2-yl]pyrrolidinyl}propan-1-one is unique due to its specific structural arrangement, which imparts distinct chemical and biological properties. The combination of the benzimidazole and pyrrolidine rings provides a versatile scaffold for further functionalization and exploration in various scientific domains .
Properties
Molecular Formula |
C20H26N4O2 |
|---|---|
Molecular Weight |
354.4 g/mol |
IUPAC Name |
1-[2-[1-(2-oxo-2-pyrrolidin-1-ylethyl)benzimidazol-2-yl]pyrrolidin-1-yl]propan-1-one |
InChI |
InChI=1S/C20H26N4O2/c1-2-18(25)23-13-7-10-17(23)20-21-15-8-3-4-9-16(15)24(20)14-19(26)22-11-5-6-12-22/h3-4,8-9,17H,2,5-7,10-14H2,1H3 |
InChI Key |
ABXAPNPNUMLQHM-UHFFFAOYSA-N |
Canonical SMILES |
CCC(=O)N1CCCC1C2=NC3=CC=CC=C3N2CC(=O)N4CCCC4 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



![N-[2-(2-chlorophenyl)-2-(piperidin-1-yl)ethyl]-2-methoxybenzamide](/img/structure/B11334245.png)
![7-chloro-N-[4-(propan-2-yl)phenyl]-1-benzoxepine-4-carboxamide](/img/structure/B11334250.png)
![5-(3-fluoro-4-methylphenyl)-N-[5-(propan-2-yl)-1,3,4-thiadiazol-2-yl]-1,2-oxazole-3-carboxamide](/img/structure/B11334257.png)

![N-(1,3-benzodioxol-5-ylmethyl)-7-(2-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-amine](/img/structure/B11334272.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-phenoxyacetamide](/img/structure/B11334286.png)
![N-[2-(4-methylphenyl)-2-(pyrrolidin-1-yl)ethyl]-2-(naphthalen-1-yl)acetamide](/img/structure/B11334293.png)
![Methyl 2-({[1-(benzylsulfonyl)piperidin-4-yl]carbonyl}amino)benzoate](/img/structure/B11334310.png)
![2-[(4-ethylphenyl)amino]-7-(3,4,5-trimethoxyphenyl)-7,8-dihydroquinazolin-5(6H)-one](/img/structure/B11334314.png)
![1-{2-[1-(4-bromobenzyl)-1H-benzimidazol-2-yl]pyrrolidin-1-yl}ethanone](/img/structure/B11334316.png)
![4-(3-bromophenyl)-3-methyl-4,6-dihydro-1H-pyrazolo[3,4-e][1,4]thiazepin-7-ol](/img/structure/B11334323.png)

![1-[(4-chlorobenzyl)sulfonyl]-N-(2-methoxybenzyl)piperidine-4-carboxamide](/img/structure/B11334329.png)
